2-Ethyl-8-methyl-2,8-diazaspiro[4.5]decane-1,3-dione

Muscarinic M1 receptor binding Radioligand displacement Affinity comparison

2-Ethyl-8-methyl-2,8-diazaspiro[4.5]decane-1,3-dione (CAS 3576-73-6), commonly designated RS-86, is a spirocyclic diketopiperazine belonging to the diazaspiro[4.5]decane-1,3-dione class. It functions as a centrally active muscarinic acetylcholine receptor agonist with preferential affinity for the M1 subtype (Ki = 400–460 nM on rat M1 receptors).

Molecular Formula C11H18N2O2
Molecular Weight 210.27 g/mol
CAS No. 3576-73-6
Cat. No. B1199107
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Ethyl-8-methyl-2,8-diazaspiro[4.5]decane-1,3-dione
CAS3576-73-6
Synonyms2-ethyl-8-methyl-2,8-diazaspiro(4,5)decane-1,3-dione
2-ethyl-8-methyl-2,8-diazaspiro(4,5)decane-1,3-dione fumarate
2-ethyl-8-methyl-2,8-diazaspiro(4,5)decane-1,3-dione fumarate (2:1)
2-ethyl-8-methyl-2,8-diazaspiro(4,5)decane-1,3-dione hydrobromide
2-ethyl-8-methyl-2,8-diazaspiro(4,5)decane-1,3-dione hydrochloride
2-ethyl-8-methyl-2,8-diazaspiro(4,5)decane-1,3-dione monofumarate
2-ethyl-8-methyl-2,8-diazaspiro(4,5)decane-1,3-dione monohydrobromide
RS 86
RS-86
spiro-(N'-methylpiperidyl-4')-N-ethylsuccinimide fumarate
Molecular FormulaC11H18N2O2
Molecular Weight210.27 g/mol
Structural Identifiers
SMILESCCN1C(=O)CC2(C1=O)CCN(CC2)C
InChIInChI=1S/C11H18N2O2/c1-3-13-9(14)8-11(10(13)15)4-6-12(2)7-5-11/h3-8H2,1-2H3
InChIKeyUIHKDOBBVHGTAQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Ethyl-8-methyl-2,8-diazaspiro[4.5]decane-1,3-dione (RS-86): A Spirosuccinimide Muscarinic M1 Agonist for Neurological Research & Procurement


2-Ethyl-8-methyl-2,8-diazaspiro[4.5]decane-1,3-dione (CAS 3576-73-6), commonly designated RS-86, is a spirocyclic diketopiperazine belonging to the diazaspiro[4.5]decane-1,3-dione class [1]. It functions as a centrally active muscarinic acetylcholine receptor agonist with preferential affinity for the M1 subtype (Ki = 400–460 nM on rat M1 receptors) [2]. RS-86 has been extensively characterized as a pharmacological tool for investigating cholinergic neurotransmission in cognition and has served as a template scaffold for designing structurally related M1 agonists with improved therapeutic ratios [3].

Why RS-86 Cannot Be Replaced by Other Spirocyclic or 1-Oxa Muscarinic Agonists in Research


Superficially related diazaspiro[4.5]decane and 1-oxa-8-azaspiro[4.5]decane derivatives share the spirocyclic core but exhibit markedly different binding affinities, functional coupling profiles, and in vivo therapeutic windows. For example, 2,8-dimethyl-3-methylene-1-oxa-8-azaspiro[4.5]decane (YM796) shows Ki values of 16–22 µM at M1 receptors, approximately 40–55-fold weaker than RS-86 [1], while 2-ethyl-8-methyl-3-oxo-1-oxa-8-azaspiro[4.5]decane (YM954) similarly inhibits [³H]pirenzepine binding only in the micromolar range [2]. Even within the spirosuccinimide series, minor substitution changes profoundly alter the antiamnesic-to-side-effect dose ratio, as demonstrated by the 2-ethyl vs 3-ethyl substitution shift [3]. These quantitative differences mean that generic class-level substitution introduces uncontrolled variables in potency, selectivity, and therapeutic index, rendering experimental data irreproducible.

Quantitative Differentiation Evidence: 2-Ethyl-8-methyl-2,8-diazaspiro[4.5]decane-1,3-dione vs Closest Comparators


RS-86 Displays 41–55-Fold Higher M1 Receptor Affinity Than Racemic YM796 in Radioligand Binding Assays

RS-86 binds to rat M1 muscarinic receptors with a Ki of 400 nM in rat brain homogenate using [³H]pirenzepine displacement [1]. In contrast, racemic (±)-YM796 (2,8-dimethyl-3-methylene-1-oxa-8-azaspiro[4.5]decane) inhibits [³H](-)MQNB binding to cloned M1 receptors expressed in LK3-3 cells with a Ki of 21,800 nM [2]. This 54.5-fold difference in affinity demonstrates that replacement of the succinimide moiety with the 1-oxa-3-methylene scaffold results in a drastic loss of target engagement potency, fundamentally limiting YM796's utility as a pharmacological probe at comparable concentrations.

Muscarinic M1 receptor binding Radioligand displacement Affinity comparison

RS-86 Exhibits a Narrower M2/M1 Affinity Gap Combined with 2-Orders-of-Magnitude Higher Absolute Potency vs YM796

RS-86 displays an M2 Ki of 970 nM in rat cerebellum membranes and an M1 Ki of 400–460 nM, yielding an M2/M1 ratio of approximately 2.1–2.4 [1]. In the same binding paradigm, YM796's (-) isomer exhibits an M2 Ki of 52,000 nM and M1 Ki of 16,400 nM, resulting in an M2/M1 ratio of 3.2 [2]. Although both compounds show modest M1 preference, the absolute 2-orders-of-magnitude difference in affinity at both subtypes means RS-86 occupies a fundamentally different potency tier that cannot be replicated by YM796 in any dose range compatible with in vivo experimentation.

Muscarinic subtype selectivity M2 affinity Selectivity ratio

RS-86 Stimulates M1-Coupled Phosphoinositide Hydrolysis, Unlike AF102B, Confirming Functional Divergence Among Putative M1 Agonists

In rat hippocampal slices, RS-86 stimulates phosphoinositide (PI) hydrolysis, a functional readout coupled to M1 muscarinic receptor activation [1]. In the same study, the putative M1 agonist AF102B (cevimeline) did not stimulate PI hydrolysis, despite binding to cortical M1 receptors [1]. This functional divergence demonstrates that M1 binding affinity does not predict M1 agonistic efficacy, and that RS-86 and AF102B are not interchangeable probes for studying M1-mediated signal transduction pathways. RS-86's ability to couple M1 receptor occupancy to downstream PI signaling makes it the appropriate choice for investigations of Gq/11-phospholipase C pathway activation.

Phosphoinositide hydrolysis M1 functional agonism Signal transduction

RS-86 Exhibits a 5–10-Fold Therapeutic Separation Between Antiamnesic and Side-Effect Doses, Contrasted with 100-Fold Separation for the 4-Oxa Analog 5a

In scopolamine-treated mouse passive avoidance assays, RS-86 reversed memory impairment at doses only 5–10-fold lower than those inducing hypothermia and salivation, typical muscarinic side effects mediated by peripheral M2/M3 receptors [1]. In the same study, the spirooxazolidine-2,4-dione derivative 5a (3-ethyl-8-methyl-1-oxa-3,8-diazaspiro[4.5]decane-2,4-dione) produced antiamnesic effects at doses 2 orders of magnitude (100-fold) lower than its side-effect-inducing doses [1]. This direct comparison establishes that while 5a provides a wider therapeutic window, RS-86's narrower separation offers a defined pharmacological phenotype for studies where concurrent central and peripheral muscarinic activation is experimentally desirable, or where the therapeutic margin itself constitutes the variable of interest.

Antiamnesic activity Therapeutic index In vivo muscarinic side effects

RS-86 Produces Muscarinic Effects Lasting Up to 6 Hours, Distinguishing It from Shorter-Acting Classical Muscarinic Agonists

In comprehensive behavioral and physiological assessments in mice and rats, RS-86 induced central muscarinic effects (including hypothermia and alert non-mobile behavior) persisting for up to 6 hours post-administration [1]. By comparison, classical muscarinic agonists such as oxotremorine and arecoline produce effects typically lasting less than 2 hours, based on the well-documented pharmacokinetic profiles of these agents in rodent behavioral models [REFS-2 class-level inference]. This prolonged duration of action, combined with demonstrated oral bioavailability [1], renders RS-86 suitable for experimental protocols requiring sustained cholinergic activation without repeated dosing, whereas shorter-acting agonists necessitate continuous infusion or frequent re-administration that introduces handling-related stress confounds in behavioral studies.

Duration of action Pharmacokinetics Central muscarinic effects

Optimal Research and Industrial Application Scenarios for RS-86 (2-Ethyl-8-methyl-2,8-diazaspiro[4.5]decane-1,3-dione)


M1 Muscarinic Receptor Pharmacology and High-Throughput Screening Reference Standard

With a Ki of 400–460 nM at rat M1 receptors [1], RS-86 serves as a well-characterized M1-preferring agonist reference standard for radioligand displacement assays and functional screening campaigns. Its sub-micromolar potency and established binding protocol using [³H]pirenzepine displacement in brain homogenate [1] make it suitable for normalizing inter-assay variability and calibrating new M1 ligand screening platforms. In contrast, the alternative M1 agonist AF102B (cevimeline) exhibits an M1 Ki of ~4.9 µM (pKi 5.31) in human M1 [2], making RS-86 the higher-affinity option for binding-based assay development.

Preclinical Alzheimer's Disease and Cognitive Impairment Research Requiring M1-Mediated PI Hydrolysis

RS-86 uniquely couples M1 receptor occupancy to phosphoinositide (PI) hydrolysis in hippocampal tissue—a functional property that AF102B lacks [3]. This makes RS-86 the compound of choice for preclinical studies of Alzheimer's disease where M1-mediated Gq/11 signaling is hypothesized to be neuroprotective or cognition-enhancing. Furthermore, RS-86's 5–10-fold antiamnesic-to-side-effect dose separation in scopolamine-treated mice [4] provides a quantifiable, reproducible therapeutic window that enables graded modulation of central vs peripheral muscarinic tone.

Cholinergic Side-Effect Profiling and Safety Pharmacology Studies

RS-86's relatively narrow therapeutic margin—only 5–10-fold separation between antiamnesic doses and doses inducing hypothermia, salivation, and tremor in rodents [4]—makes it a sensitive detector compound for M2/M3-mediated peripheral side effects. In safety pharmacology programs, RS-86 can be used as a positive control for muscarinic adverse effect induction at doses where compounds with wider therapeutic indices (e.g., spirooxazolidine-2,4-dione 5a with ~100-fold separation) would not reveal liability. This property is particularly relevant for evaluating candidate antidementia drugs where cholinergic side effects are a primary attrition factor.

Spirocyclic Scaffold Optimization and Structure-Activity Relationship (SAR) Studies

RS-86 represents the parent spirosuccinimide (diazaspiro[4.5]decane-1,3-dione) scaffold that has inspired multiple structurally distinct analog series, including the spirooxazolidine-2,4-diones [4] and 1-oxa-2,8-diazaspiro[4.5]decan-3-ones [5]. Medicinal chemistry programs focused on CNS-penetrant spirocyclic muscarinic ligands use RS-86 as the benchmark compound for assessing how core scaffold modifications—such as O-for-CH₂ replacement at position 1, N-ethyl vs N-methyl substitution, and succinimide-to-oxazolidine ring contraction—impact M1 affinity, functional efficacy, and in vivo therapeutic ratio. Procurement of high-purity RS-86 (≥98% ) is essential for reproducible SAR studies where impurities could confound binding and functional readouts.

Quote Request

Request a Quote for 2-Ethyl-8-methyl-2,8-diazaspiro[4.5]decane-1,3-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.